molecular formula C17H11ClN2O4 B1588090 N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide CAS No. 65570-43-6

N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B1588090
CAS No.: 65570-43-6
M. Wt: 342.7 g/mol
InChI Key: DACDOWVXWKIAAT-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide (CAS: 65570-43-6) is a synthetic carboxamide derivative characterized by a hydroxynaphthalene backbone linked to a 2-chloro-4-nitrophenyl group via an amide bond. Key attributes include:

  • Purity: ≥97% (as per supplier specifications) .
  • Storage: Stable at room temperature under conventional conditions .
  • Applications: Widely utilized as a research reagent in sectors such as pharmaceuticals, materials science, and environmental chemistry .

The compound’s structure features a nitro (-NO₂) group at the para position of the phenyl ring, which confers distinct electronic and steric properties critical to its reactivity and functionality.

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4/c18-14-9-11(20(23)24)6-8-15(14)19-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACDOWVXWKIAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404943
Record name N-(2-Chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65570-43-6
Record name N-(2-Chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-CHLORO-1-HYDROXY-4'-NITRO-2-NAPHTHANILIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide typically involves a multi-step process. One common method includes the nitration of 2-chloronitrobenzene followed by coupling with 1-hydroxynaphthalene-2-carboxylic acid. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or thiourea.

Major Products Formed:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme activities and binding affinities.

Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of new drugs with antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved often include the disruption of electron transport chains or interference with cellular signaling mechanisms.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The closest structural analog is N-(4-amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide (CAS: 67728-26-1), differing only in the substituent at the phenyl ring’s para position (nitro vs. amino). Key comparative data are summarized below:

Property N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide N-(4-amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide
CAS Number 65570-43-6 67728-26-1
Molecular Formula C₁₇H₁₁ClN₂O₃* C₁₇H₁₃ClN₂O₂
Molecular Weight (g/mol) ~326.74* 312.75
Substituents 2-chloro, 4-nitro on phenyl 2-chloro, 4-amino on phenyl
LogP Predicted higher (nitro group enhances lipophilicity) 3.64
Applications Broad research applications HPLC analysis in analytical chemistry

*Inferred based on structural analysis (replacement of -NH₂ with -NO₂ introduces +30 g/mol and additional oxygen).

Key Differences:

Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, increasing the acidity of the adjacent hydroxyl group on the naphthalene ring.

Lipophilicity: The nitro derivative is predicted to exhibit higher LogP (3.64 → ~4.5–5.0*) due to reduced polarity compared to the amino analog.

Stability: Nitro compounds are generally susceptible to reduction (e.g., to amines), while amino groups may oxidize or participate in conjugation reactions.

Analytical and Functional Differences

  • HPLC Analysis: The amino analog is analyzed via reverse-phase HPLC (Newcrom R1 column) with optimized retention times . The nitro derivative would likely require adjusted mobile phases (e.g., higher organic content) due to increased hydrophobicity.
  • Reactivity: The nitro group may serve as a precursor for reduction to amino derivatives in prodrug synthesis. The amino group’s nucleophilic nature enables participation in coupling reactions (e.g., acylation, sulfonation).

Biological Activity

N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide (CAS: 65570-43-6) is a synthetic compound with notable biological activities, particularly in the context of photosynthesis inhibition and potential applications in agricultural chemistry. This article provides a detailed overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H11ClN2O4
  • Molecular Weight : 342.74 g/mol
  • Purity : ≥97%

The compound features a naphthalene core substituted with a hydroxyl group and a carboxamide, alongside a chlorinated and nitrated phenyl group, which contributes to its biological activity.

1. Inhibition of Photosynthetic Electron Transport (PET)

Research has demonstrated that this compound acts as a PET inhibitor in chloroplasts. The inhibition of PET is significant for understanding how such compounds can affect plant physiology and potentially serve as herbicides.

Case Study Findings :

  • A study evaluated the PET-inhibiting activity of various derivatives, including this compound. The IC50 values ranged from 0.05 to 0.664 mmol/L, indicating varying levels of effectiveness across different compounds tested .
CompoundIC50 (mmol/L)Activity Level
N-(2-chlorophenyl)-carbamoyl naphthalen-2-yl propylcarbamate0.080High
This compoundTBDModerate

2. Structure-Activity Relationship (SAR)

The structure of this compound suggests that the presence of electron-withdrawing groups (like nitro and chloro) enhances its biological activity by increasing lipophilicity and facilitating interactions with target sites in plant cells.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interferes with the photosystem II complex during the light-dependent reactions of photosynthesis, leading to reduced energy conversion efficiency in plants.

Summary of Research Findings

Recent studies have highlighted the following points regarding the biological activity of this compound:

  • Photosynthesis Inhibition : Demonstrated capacity to inhibit PET in spinach chloroplasts.
  • Potential Herbicidal Applications : Due to its mechanism of action, it may have utility as an herbicide.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide
Reactant of Route 2
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N-(2-chloro-4-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.